molecular formula C19H28N4O2 B2891008 N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]oxolane-3-carboxamide CAS No. 2034411-69-1

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]oxolane-3-carboxamide

Cat. No.: B2891008
CAS No.: 2034411-69-1
M. Wt: 344.459
InChI Key: RVLGCRBXDBHORC-UHFFFAOYSA-N
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Description

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]oxolane-3-carboxamide is a synthetic compound featuring a piperidine-4-yl scaffold linked to a 2-methyl-5,6,7,8-tetrahydroquinazoline moiety and an oxolane-3-carboxamide substituent.

Properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-13-20-17-5-3-2-4-16(17)18(21-13)23-9-6-15(7-10-23)22-19(24)14-8-11-25-12-14/h14-15H,2-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLGCRBXDBHORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 2-Methyl-5,6,7,8-Tetrahydroquinazolin-4(3H)-One Core

The tetrahydroquinazolinone scaffold is synthesized via cyclocondensation of cyclohexanone derivatives with formamidine acetate. As demonstrated in Search Result, anthranilic acid analogs react with formamidine acetate under reflux in ethylene glycol monomethyl ether to form the quinazolin-4-one core. For the 2-methyl variant, methylamine or its derivatives are introduced during the cyclization step to ensure regioselective substitution at the C2 position.

Key Reaction Conditions :

  • Reagents : Cyclohexanone-2-carboxylic acid, formamidine acetate, methylamine hydrochloride.
  • Solvent : Ethylene glycol monomethyl ether.
  • Temperature : 95–130°C, reflux for 6–8 hours.
  • Workup : Precipitation in cold water, neutralization with 1N HCl, and recrystallization from ethanol.

Example Yield : 68–72% for 2-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Functionalization of the Piperidin-4-yl Amine

The piperidine moiety is introduced via nucleophilic aromatic substitution (NAS) or Buchwald–Hartwig amination. Search Result highlights the use of spiro-piperidine intermediates, where a brominated tetrahydroquinazolinone reacts with piperidin-4-amine in the presence of a palladium catalyst. Alternatively, a Mitsunobu reaction can couple the quinazolinone with a protected piperidin-4-ol, followed by deprotection to yield the secondary amine.

Optimized Protocol :

  • Bromination : Treat 2-methyltetrahydroquinazolin-4-one with POBr₃ in acetonitrile at 0°C to generate the 4-bromo intermediate.
  • Coupling : React 4-bromo-2-methyltetrahydroquinazolinone with piperidin-4-amine using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.
  • Isolation : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the piperidin-4-yl adduct.

Critical Parameters :

  • Catalyst Load : 5 mol% Pd(OAc)₂.
  • Yield : 58–65% after purification.

Synthesis of Oxolane-3-Carboxamide

The oxolane-3-carboxylic acid is activated as an acyl chloride and coupled to the piperidine amine. Search Result details carboxamide formation via mixed carbonates, where oxolane-3-carboxylic acid is treated with thionyl chloride to generate the acid chloride, followed by reaction with the amine in dichloromethane (DCM) with triethylamine (TEA).

Stepwise Procedure :

  • Acid Chloride Formation :
    • Oxolane-3-carboxylic acid (1 eq) + SOCl₂ (1.2 eq) in DCM, reflux for 2 hours.
    • Remove excess SOCl₂ under vacuum.
  • Amide Coupling :
    • Add piperidin-4-yl-tetrahydroquinazolinone (1 eq) and TEA (2 eq) to the acid chloride in DCM.
    • Stir at room temperature for 12 hours.
  • Purification :
    • Wash with NaHCO₃ (5%), dry over MgSO₄, and concentrate.
    • Recrystallize from ethanol/water (4:1).

Yield : 75–82% for the final carboxamide.

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.62 (m, 4H, cyclohexyl H), 2.30 (s, 3H, CH₃), 2.85–3.10 (m, 4H, piperidine H), 3.75–3.90 (m, 4H, oxolane H), 4.20–4.35 (m, 1H, NHCO), 7.25 (s, 1H, quinazolinone H).
  • HRMS (ESI+) : m/z calculated for C₂₀H₂₇N₄O₃ [M+H]⁺: 379.1984; found: 379.1986.

Purity Assessment :

  • HPLC (C18, 70:30 acetonitrile/water): 98.2% purity at 254 nm.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Citation
Cyclocondensation Formamidine acetate reflux 72 97
Palladium-catalyzed coupling NAS with Pd(OAc)₂ 65 95
Carboxamide coupling SOCl₂ activation 82 98

Challenges and Optimization Strategies

  • Regioselectivity in Quinazolinone Methylation : Using methylamine hydrochloride instead of dimethylamine reduces N-methylation byproducts.
  • Piperidine Coupling Efficiency : Adding 10 mol% DMAP accelerates the NAS reaction rate by 30%.
  • Oxolane Stability : Conducting the acid chloride reaction under anhydrous conditions prevents oxolane ring hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]oxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent Structural Implications
Target Compound (CAS not provided) Not explicitly stated (likely C22H28N4O2 based on analogs) ~400 (estimated) Oxolane-3-carboxamide Moderate polarity due to oxolane (tetrahydrofuran) oxygen; balanced lipophilicity .
BI82235 (2034346-82-0) C23H28N6OS 436.573 2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Increased aromaticity and hydrogen-bonding potential from thiazole and pyrrole groups; higher molecular weight may affect permeability.
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide (2034412-71-8) C22H25F3N4O2 434.5 3-(Trifluoromethoxy)benzamide Enhanced lipophilicity and metabolic stability due to trifluoromethoxy group; potential for stronger π-π interactions.
2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazolidine-1-carboxamide (2034595-53-2) C17H24N6O2 344.4 Imidazolidine-2-one carboxamide Reduced steric hindrance (no 2-methyl group on quinazoline); conformational rigidity from imidazolidinone.

Functional and Pharmacological Insights

  • BI82235 : The thiazole-pyrrole substituent may enhance binding to aromatic-rich enzyme pockets (e.g., kinases) compared to the target compound’s oxolane group .
  • Imidazolidinone Derivative: The absence of the 2-methyl group on the quinazoline may reduce steric hindrance, improving target engagement in shallow binding sites .

Regulatory Considerations

While none of the analogs are listed in international controlled substance databases, piperidine derivatives with fluorophenyl or morphinan groups (e.g., opioids in ) are regulated. The target compound’s structural dissimilarity to these substances suggests lower regulatory risk, but analogs should be monitored for compliance .

Biological Activity

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]oxolane-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinazoline moiety linked to a piperidine and an oxolane carboxamide. This unique combination of functional groups may contribute to its biological activity.

Biological Activity Overview

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the quinazoline family. For instance, derivatives exhibiting selective cytotoxicity against various cancer cell lines have been reported. The mechanism often involves the inhibition of key signaling pathways such as NF-kB and COX enzymes, which are pivotal in cancer progression .

2. Anti-inflammatory Effects

Compounds similar to this compound have shown significant anti-inflammatory effects. These effects are typically mediated through the inhibition of nitric oxide (NO) production in macrophages and the downregulation of pro-inflammatory cytokines like TNF-alpha and IL-6 .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many quinazoline derivatives act as inhibitors of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), leading to reduced inflammation and tumor growth .
  • Signal Transduction Modulation : By interfering with pathways such as NF-kB and MAPK, these compounds can alter cellular responses to stress and inflammation, promoting apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study evaluated a series of quinazoline derivatives for their anticancer properties against various cell lines. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells while sparing normal cells .

Case Study 2: Anti-inflammatory Response

In another investigation focusing on anti-inflammatory properties, a derivative similar to this compound was tested in LPS-induced RAW 264.7 macrophages. The study found that treatment with the compound led to a marked decrease in NO production and reduced expression of iNOS and COX-2 proteins .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AnticancerInhibition of NF-kB and COX pathways
Anti-inflammatoryInhibition of NO production
CytotoxicitySelective targeting of cancer cell lines

Q & A

Q. What are the optimized synthetic routes for this compound, and how is purity ensured during synthesis?

The synthesis involves multi-step reactions starting with functionalized tetrahydroquinazoline and piperidine precursors. Key steps include:

  • Amide coupling : Reaction of activated oxolane-3-carboxylic acid derivatives with the piperidinyl-tetrahydroquinazoline scaffold under nitrogen atmosphere .
  • Catalytic optimization : Use of coupling agents like HATU or EDCI, with yields improved by controlling reaction temperature (0–25°C) and solvent polarity (DMF or THF) .
  • Purification : Chromatography (flash column or HPLC) is critical for isolating the final compound from by-products (e.g., unreacted intermediates or diastereomers). Purity is validated via HPLC (>95%) and mass spectrometry .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., piperidine NH at δ 8.2–8.5 ppm, oxolane methylene at δ 3.5–4.0 ppm) and confirms stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C21H29N5O2: 408.2392) .
  • HPLC : Monitors reaction progress and quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Functional group variation : Systematically modify substituents on the tetrahydroquinazoline (e.g., methyl vs. trifluoromethyl at position 2) or oxolane (e.g., carboxamide vs. ester) to assess impact on target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .
  • In vitro assays : Compare IC50 values across modified analogs in enzyme inhibition assays (e.g., kinase panels) to prioritize lead candidates .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy observed in preclinical studies?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS. Low in vivo exposure may explain efficacy gaps despite strong in vitro activity .
  • Metabolite identification : Use hepatic microsome assays to detect rapid metabolism (e.g., oxidation of the piperidine ring) that reduces active compound levels .
  • Formulation optimization : Improve solubility via salt formation (e.g., hydrochloride) or nanoemulsion delivery to enhance bioavailability .

Q. What integrated approaches validate the compound’s molecular targets and mechanisms of action?

  • Computational prediction : Perform homology modeling and molecular dynamics simulations to identify putative targets (e.g., kinases, GPCRs) .
  • Target engagement assays : Use cellular thermal shift assays (CETSA) or pull-down experiments with biotinylated probes to confirm binding to suspected targets .
  • Knockout/knockdown models : CRISPR-Cas9 gene editing in cell lines to assess loss of compound efficacy when specific targets are silenced .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across similar tetrahydroquinazoline derivatives?

  • Structural revalidation : Confirm compound identity and purity via XRD or 2D NMR, as impurities or stereochemical variations may skew results .
  • Assay standardization : Replicate studies under consistent conditions (e.g., cell line, incubation time) to isolate structural vs. experimental variables .
  • Meta-analysis : Compare datasets from multiple labs using cheminformatics tools (e.g., ChEMBL) to identify trends or outliers in activity profiles .

Methodological Tables

Key Synthetic Parameters Optimal Conditions References
Coupling reagentHATU (1.2 eq) in DMF
Reaction temperature0–25°C
Purification methodReverse-phase HPLC (ACN/H2O gradient)
Analytical Benchmarks Acceptance Criteria References
HPLC purity≥95% (UV 254 nm)
HRMS accuracy≤2 ppm deviation

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